Cas no 946231-51-2 (2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide)

2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide
- 1H-Indole-1-acetamide, 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(3-fluorophenyl)-
- 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide
- 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide
- 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-fluorophenyl)acetamide
- AKOS004957984
- F2227-0209
- 946231-51-2
-
- インチ: 1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-10-13-6-3-4-9-16(13)25(17)12-18(26)22-15-8-5-7-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,26)
- InChIKey: BBVMPYCEQVFWTR-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC=CC(F)=C2)=O)C2=C(C=CC=C2)C=C1C1=NN=C(CC)O1
計算された属性
- せいみつぶんしりょう: 364.13355396g/mol
- どういたいしつりょう: 364.13355396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.21±0.70(Predicted)
2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2227-0209-2μmol |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2227-0209-5mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0209-2mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2227-0209-4mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2227-0209-1mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2227-0209-5μmol |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0209-3mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-fluorophenyl)acetamide |
946231-51-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamideに関する追加情報
2-(5-Ethyl-1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide (CAS No. 946231-51-2)
The compound 2-(5-Ethyl-1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl-N-(3-fluorophenyl)acetamide (CAS No. 946231-51-2) is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of acetamides and incorporates a unique combination of functional groups, including an oxadiazole ring and an indole moiety. The presence of these structural elements makes it a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of oxadiazole-containing compounds in medicinal chemistry due to their ability to modulate biological targets such as kinases, proteases, and ion channels. The indole moiety, on the other hand, is well-known for its role in enhancing the bioavailability and pharmacokinetic properties of drugs. The integration of these two functional groups in the structure of CAS No. 946231-51-2 suggests that this compound may possess enhanced biological activity compared to its individual components.
One of the most notable features of this compound is its N-(3-fluorophenyl)acetamide group, which contributes to its lipophilicity and ability to penetrate cellular membranes. Fluorine substitution at the para position of the phenyl ring further enhances the compound's stability and selectivity towards specific biological targets. This makes it a valuable tool in the design of drugs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
Recent research has focused on optimizing the synthesis of CAS No. 946231-51-2 to improve its yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process. These advancements not only reduce the cost of manufacturing but also minimize environmental impact, aligning with current green chemistry principles.
In terms of biological activity, CAS No. 946231-51-2 has shown promising results in preclinical studies targeting protein kinase inhibitors. Its ability to selectively inhibit certain kinases makes it a potential candidate for anti-cancer therapies. Additionally, studies have demonstrated its anti-inflammatory properties, suggesting its potential use in treating chronic inflammatory diseases such as arthritis and asthma.
The structural versatility of CAS No. 946231-51-2 also allows for further modifications to enhance its therapeutic potential. For instance, substituting the ethyl group on the oxadiazole ring with other alkyl chains or functional groups could lead to derivatives with improved pharmacokinetic profiles or enhanced target specificity.
In conclusion, CAS No. 946231-51-2 represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activity. Continued research into its synthesis, optimization, and therapeutic applications will undoubtedly contribute to the development of novel drugs with improved efficacy and safety profiles.
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